(E)-3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one
Description
(E)-3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by two brominated aromatic rings connected via an α,β-unsaturated ketone bridge. The (E)-stereochemistry of the double bond is critical for its electronic and steric properties, influencing its reactivity and biological interactions. Bromine substituents at the 3- and 4-positions of the phenyl rings enhance its molecular polarity and steric bulk, making it a candidate for studies in nonlinear optics (NLO), antimicrobial activity, and supramolecular chemistry.
Chalcones like this compound are synthesized via Claisen-Schmidt condensation, as demonstrated in related bromochalcones (e.g., (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, synthesized in 80% yield using KOH/ethanol). The bromine atoms facilitate intermolecular interactions such as C–H···Br and π–π stacking, which are pivotal in crystal packing and Hirshfeld surface analysis.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEOHGNLFATGLX-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one, also known by its CAS number 919121-16-7, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 366.05 g/mol. Its structure features two bromophenyl rings attached to a propenone moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound involves the reaction of 3-bromobenzaldehyde with 4-bromobenzoylacetone under basic conditions. The process typically yields high purity and is characterized by the following steps:
- Preparation of Reactants : Dissolve sodium hydroxide in ethanol and water.
- Reaction Conditions : Maintain the reaction at low temperatures initially before allowing it to reach room temperature.
- Isolation : The product is filtered, washed, and dried to obtain the final compound with a yield of approximately 97% .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
The results indicate that the compound is particularly effective against E. coli, suggesting potential applications in treating infections caused by this pathogen .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies using various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <25 | Induction of apoptosis via caspase activation |
| MCF-7 | <25 | Inhibition of cell proliferation |
The compound demonstrated an IC50 value less than 25 µM for both cell lines, indicating potent antiproliferative effects . The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells .
The biological activity of this compound is attributed to its ability to bind specific target proteins, disrupting their normal functions. This interaction alters key biochemical pathways involved in cell growth and survival, thereby enhancing its efficacy as an antimicrobial and anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against clinical isolates of E. coli. The results showed a significant reduction in bacterial load when treated with concentrations ranging from 10 to 50 µM, confirming its potential as an antibacterial agent.
Case Study 2: Cancer Cell Line Response
Another study focused on MCF-7 cells treated with varying concentrations of the compound over 48 hours. The results indicated that higher concentrations led to significant morphological changes indicative of apoptosis, alongside increased levels of pro-apoptotic proteins .
Scientific Research Applications
Organic Synthesis
(E)-3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one is widely utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo further reactions, such as nucleophilic additions or cycloadditions, makes it valuable in developing new materials and pharmaceuticals.
Anticancer Research
Recent studies have shown that similar compounds exhibit anticancer activities by inhibiting specific pathways involved in tumor growth. For instance, derivatives of brominated chalcones have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties due to its structural analogies .
Inhibitory Mechanisms
The compound functions as an inhibitor by binding to target proteins, disrupting normal biochemical pathways. This mechanism can be exploited to study signal transduction pathways in cellular models, particularly in understanding diseases related to dysregulated cell signaling .
Material Science
In material science, the compound's ability to form stable structures through intermolecular interactions can be leveraged for developing new polymers or nanomaterials. Its crystalline properties have been studied for potential applications in electronics and photonics .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of similar brominated chalcones found that they inhibited cell proliferation in various cancer types by inducing apoptosis. This suggests that this compound could be further explored for its therapeutic potential against cancer .
Case Study 2: Crystallographic Studies
Crystallographic analysis revealed that the compound forms stable chains through weak intermolecular Br⋯Br interactions, which influence its physical properties and stability. These findings are critical in understanding how molecular arrangements affect material properties and potential applications in drug delivery systems .
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Chalcones
Key Observations :
- Bromine substituents increase dihedral angles between aromatic rings compared to methoxy or chloro analogs, reducing conjugation and altering electronic properties.
- Amino groups (e.g., in (E)-1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one) introduce hydrogen-bonding interactions (N–H···O), enhancing crystal stability.
Physicochemical Properties
Table 2: Physicochemical Data of Brominated Chalcones
Key Observations :
- The presence of electron-donating groups (e.g., dimethylamino) increases dipole moments and NLO activity compared to pure brominated analogs.
- Higher melting points correlate with stronger intermolecular interactions (e.g., halogen bonding in dibromochalcones vs. weaker van der Waals forces in methyl-substituted analogs).
Key Observations :
- Bromine substituents enhance antimicrobial activity due to increased membrane permeability.
- Nitro and hydroxyl groups improve binding affinity to acetylcholinesterase (AChE) via hydrogen bonding with Ser/Tyr residues.
- Thiophene-containing chalcones exhibit notable anti-HIV activity, though brominated analogs show lower potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
